molecular formula C7H9NO3 B062880 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid CAS No. 176909-91-4

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid

Cat. No.: B062880
CAS No.: 176909-91-4
M. Wt: 155.15 g/mol
InChI Key: KQTVLXDCOVTAKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydroxylamine to form an oxime, followed by cyclization in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone oxime: A precursor in the synthesis of 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid.

    Cyclopentanol: Another related compound with similar structural features.

    Isoxazole derivatives: Compounds with a similar isoxazole ring structure.

Uniqueness

This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTVLXDCOVTAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375234
Record name 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176909-91-4
Record name 4,5,6,6a-Tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 2
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 3
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 4
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 5
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid
Reactant of Route 6
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid

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